molecular formula C24H19FN2O4S B2526455 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate CAS No. 851093-23-7

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate

Cat. No.: B2526455
CAS No.: 851093-23-7
M. Wt: 450.48
InChI Key: ULFGHQQBJSFWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate typically involves multi-step reactions. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-one with 2-fluorobenzoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar compounds to 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate include other pyrazole derivatives such as:

  • 3-methyl-1-phenyl-1H-pyrazol-5-one
  • 1-phenyl-3-tosyl-1H-pyrazol-5-yl benzoate
  • 2-fluoro-1-phenyl-1H-pyrazol-5-yl benzoate

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4S/c1-16-12-14-19(15-13-16)32(29,30)22-17(2)26-27(18-8-4-3-5-9-18)23(22)31-24(28)20-10-6-7-11-21(20)25/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFGHQQBJSFWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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